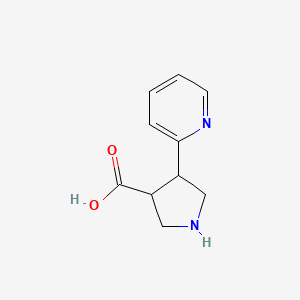

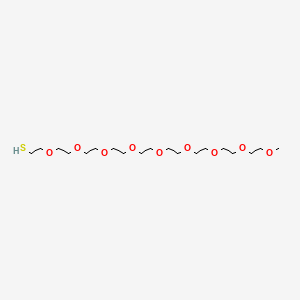

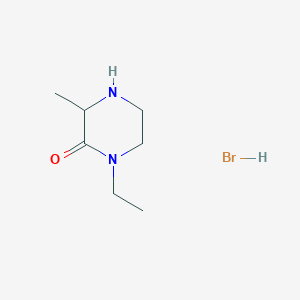

![molecular formula C10H18N4 B1453094 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine CAS No. 1248960-54-4](/img/structure/B1453094.png)

3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine

Vue d'ensemble

Description

The compound “3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine” is a derivative of 1,2,4-triazole . 1,2,4-triazole derivatives are important structural moieties of many pharmaceutical drugs . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, a highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole was reported by Liu et al., where triazole was synthesized by aryl diazonium salts and isocyanide [3+2] cycloaddition method .Molecular Structure Analysis

The structures of 1,2,4-triazole derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

1,2,4-triazole derivatives have been evaluated for their cytotoxic activities against various human cancer cell lines . Compounds showed promising cytotoxic activity .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary. For instance, one of the derivatives, 4-triphenyl-3-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10f), has a melting point of 185–188 °C .Applications De Recherche Scientifique

Medicinal Chemistry

1,2,3-Triazoles are used in medicinal chemistry for c-Met inhibition or GABA A modulating activity . They are used in the synthesis of potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibitors . In addition to c-Met inhibition, structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity .

Fluorescent Probes

1,2,3-Triazoles are used as fluorescent probes . They can be used to study the structure and dynamics of biological systems .

Structural Units of Polymers

1,2,3-Triazoles are used as structural units of polymers . They are incorporated into polymers for use in solar cells .

Peptide Science

1,2,3-Triazoles can mimic the electronic properties of amide bonds and show bioisosteric effects . They are used as biomimetics in peptide science . They can replace the amide bond in a peptide with a heterocyclic bioisostere, such as the 1,2,3-triazole ring .

Agrochemicals

1,2,3-Triazoles are used in the production of agrochemicals . They are used in the synthesis of various pesticides and herbicides .

Material Chemistry

1,2,3-Triazoles have applications in material chemistry . They are used in the production of various materials, including polymers and dyes .

Photostabilizers

1,2,3-Triazoles are used as photostabilizers . They are used in photographic materials to prevent degradation caused by exposure to light .

Corrosion Inhibitors

1,2,3-Triazoles are used as corrosion inhibitors . They are particularly effective for protecting copper alloys .

Pharmaceutical Intermediates

1,2,3-Triazoles are used as pharmaceutical intermediates . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .

Supramolecular Chemistry

1,2,3-Triazoles have applications in supramolecular chemistry . They are used in the synthesis of various supramolecular structures .

Organic Synthesis

1,2,3-Triazoles are used in organic synthesis . They are used in the synthesis of various organic compounds .

Chemical Biology

1,2,3-Triazoles have applications in chemical biology . They are used in the synthesis of various bioactive compounds .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-8-12-9(2)14(13-8)7-10-4-3-5-11-6-10/h10-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUYVQZAPFNGTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

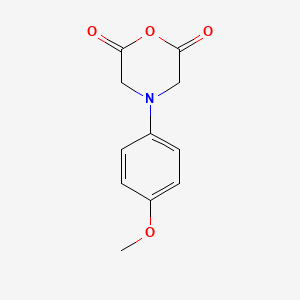

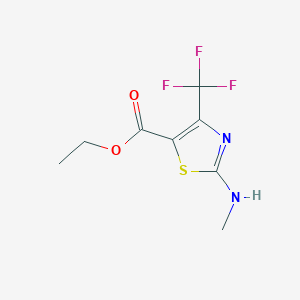

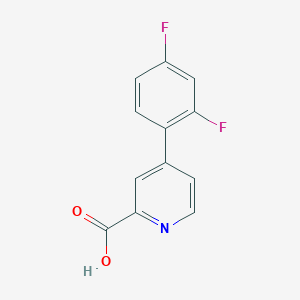

![1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylmethanamine dihydrochloride](/img/structure/B1453011.png)

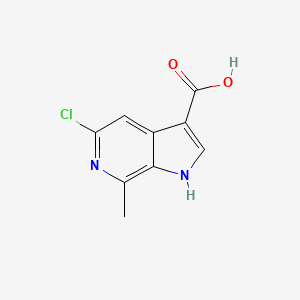

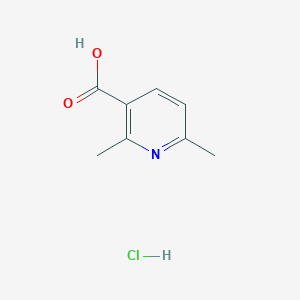

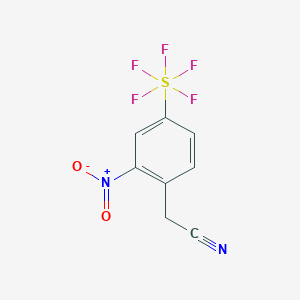

![Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1453020.png)

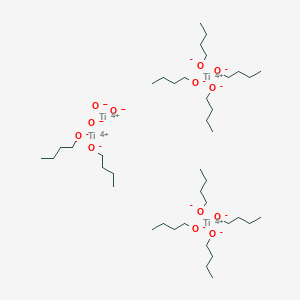

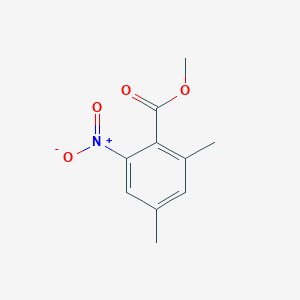

![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]benzamide](/img/structure/B1453021.png)